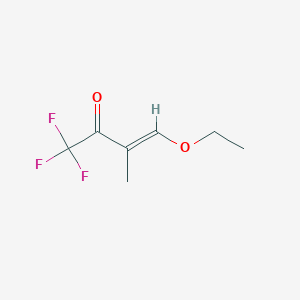

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

Description

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one (molecular formula: C₇H₉F₃O₂, molecular weight: 182.14 g/mol) is an α,β-unsaturated trifluoromethyl ketone characterized by a conjugated enone system with ethoxy, trifluoromethyl, and methyl substituents. Its stereochemistry is defined by the (3E) configuration, which influences its reactivity and intermolecular interactions.

Synthesis: The compound is synthesized via trifluoroacetylation of ethyl propenyl ether using trifluoroacetic anhydride and pyridine, yielding an 83% isolated product as a pale yellow liquid . Its SMILES notation is CCO/C=C(\C)/C(=O)C(F)(F)F, and its InChIKey is MDSDQULKLSBZHK-SNAWJCMRSA-N .

Applications: It serves as a versatile intermediate in organic synthesis, particularly for constructing sulfur-containing heterocycles (e.g., 1,2,6-thiadiazine derivatives) and fluorinated fragments in materials science . Collision cross-section (CCS) data predict its behavior in mass spectrometry, with [M+H]⁺ CCS at 144.0 Ų .

Properties

IUPAC Name |

(E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSDQULKLSBZHK-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(\C)/C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121781-56-4 | |

| Record name | (3E)-4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one can be achieved through several methods. One common approach involves the reaction of a suitable enone precursor with ethyl alcohol in the presence of a base, followed by the introduction of the trifluoromethyl group through a fluorination reaction. The reaction conditions typically include mild temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yields and purity of the compound. The use of automated systems and advanced purification techniques, such as distillation and chromatography, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the enone system to an alcohol or alkane.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Applications in Organic Synthesis

The compound plays a pivotal role in organic chemistry through its reactivity and ability to introduce trifluoromethyl groups into target molecules:

- Synthesis of Trifluoromethylpyrroles :

- Protecting Reagent in Peptide Synthesis :

Case Study 1: Trifluoromethyl Substitution

In a study published in Tetrahedron, researchers explored the use of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one for synthesizing trifluoromethylated compounds. The study highlighted its efficiency in introducing trifluoromethyl groups into various substrates, which are valuable for enhancing biological activity .

Case Study 2: Organic Synthesis Pathways

A paper in the Journal of Fluorine Chemistry detailed the reactions of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one with different nucleophiles. The findings indicated that this compound could facilitate the formation of complex organic structures with high yields, showcasing its versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one involves its interaction with specific molecular targets. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules or other substrates. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecules. The pathways involved in these reactions are often studied using computational chemistry and experimental techniques to elucidate the detailed mechanisms.

Comparison with Similar Compounds

Key Observations :

ETFBO (C₆H₇F₃O₂)

- Reactivity: Serves as a precursor for trifluoromethylated heterocycles (e.g., pyridines, pyrimidines) via reactions with enaminonitriles or urea derivatives .

- Mechanism: Undergoes cycloaddition with activated alkenes to form oxetanes, which rearrange to enones at elevated temperatures .

- Applications : Key intermediate for agrochemicals (e.g., trifluoromethyl pyrazoles) .

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one

Amino-Substituted Analogs

- Reactivity: The amino group enables condensation reactions (e.g., with aldehydes) to form imines or heterocyclic amines .

Stability and Handling

Downstream Product Diversity

Biological Activity

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one, with the molecular formula C₆H₇F₃O₂, is an organic compound notable for its unique trifluoromethyl group and ethoxy substituent. This compound has garnered interest in various fields, including medicinal chemistry, agrochemicals, and materials science. Understanding its biological activity is essential for its application in these areas.

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one is typically synthesized through a reaction involving vinyl ethyl ether and trifluoroacetic anhydride, often in the presence of triethylamine. This synthesis can be conducted in a continuous reactor setup to ensure optimal reaction conditions and yield.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₇F₃O₂ |

| Appearance | Colorless to yellow liquid |

| Density | 1.18 g/mL at 25°C |

| Boiling Point | Not specified |

| Solubility | Sensitive to moisture |

The biological activity of (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one is largely attributed to its reactivity with various biological targets. The compound primarily interacts with carbonyl groups, facilitating substitution and addition reactions that can modify cellular processes.

Potential Biological Effects

Research indicates that compounds with similar structures may exhibit various biological effects, including:

- Anticancer Activity : Some studies suggest that compounds containing trifluoromethyl groups can influence cancer cell proliferation and apoptosis pathways.

- Endocrine Disruption : Given the structural similarities with known endocrine disruptors, there is potential for (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one to affect hormone regulation .

Study on Cell Response

A study involving MCF-7 breast cancer cells exposed to a mixture of xenobiotics, including (3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one, revealed significant alterations in metabolomic profiles associated with cell proliferation and oxidative stress. The findings indicated that exposure led to changes in gene expression related to cell cycle regulation and genotoxicity pathways .

Table 2: Summary of Biological Studies

| Study Focus | Findings |

|---|---|

| MCF-7 Cell Proliferation | Altered metabolites linked to oxidative stress and proliferation pathways |

| Gene Expression | Significant changes in genes related to cell cycle and genotoxicity |

Applications in Research

(3E)-4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one serves as a versatile building block in organic synthesis. Its applications include:

- Synthesis of Pharmaceuticals : Used as an intermediate in the development of various drugs.

- Agrochemical Production : Its reactivity allows for the creation of novel agrochemicals.

- Material Science : The compound's unique properties make it suitable for developing new materials with specific functionalities .

Q & A

Q. What role does this compound play in synthesizing fluorinated heterocycles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.